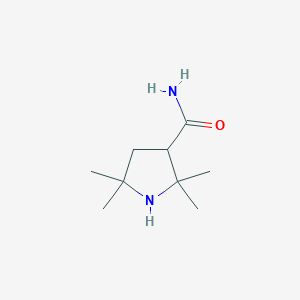

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6,11H,5H2,1-4H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAGFQOGFRYOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1)(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883556 | |

| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-96-5 | |

| Record name | 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a sterically hindered cyclic amide of interest in medicinal chemistry and materials science. The document elucidates the strategic considerations for constructing the core pyrrolidine scaffold, installing the carboxamide functionality, and navigating the challenges associated with steric hindrance. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in the efficient and reliable synthesis of this valuable molecular entity.

Introduction: The Significance of the Tetramethylpyrrolidine Scaffold

The 2,2,5,5-tetramethylpyrrolidine core is a key structural motif that imparts significant steric bulk and conformational rigidity to a molecule. This unique feature is often exploited in drug design to modulate bioactivity and pharmacokinetic properties. The incorporation of a carboxamide group at the 3-position further provides a handle for derivatization and interaction with biological targets. This guide will explore a logical and field-proven synthetic approach to this target molecule, emphasizing the causality behind experimental choices.

Retrosynthetic Analysis and Strategic Planning

A primary strategy for the synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide involves the late-stage introduction of the amide functionality from a more accessible carboxylic acid precursor. This approach allows for the robust construction of the core pyrrolidine ring first. An alternative strategy involves the formation of the pyrrolidine ring from an acyclic precursor already containing the necessary functional groups. This guide will focus on a convergent synthesis that leverages a readily available pyrroline precursor, followed by saturation of the ring and amidation.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway: From Pyrroline Precursor to Final Product

The proposed synthesis pathway commences with the preparation of a 2,2,5,5-tetramethyl-3-pyrroline derivative, which is then converted to the corresponding carboxylic acid. Subsequent hydrogenation of the pyrroline ring yields the saturated pyrrolidine carboxylic acid, which is finally converted to the target carboxamide.

Step 1: Synthesis of the Pyrroline Carboxylic Acid Precursor

The synthesis of the pyrroline carboxylic acid can be achieved through various methods. A common approach involves the Favorskii rearrangement of a suitable α-halo ketone. Alternatively, N-(ω-aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamides can be synthesized and subsequently hydrolyzed.[1]

Step 2: Saturation of the Pyrroline Ring via Hydrogenation

The conversion of the 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid to its corresponding pyrrolidine derivative is effectively achieved through catalytic hydrogenation.[1] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The steric hindrance of the tetramethyl groups does not significantly impede this reduction.

Experimental Protocol: Catalytic Hydrogenation of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid

Materials:

-

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable reaction vessel, dissolve the 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid in methanol or THF.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid. The product can be purified further by recrystallization or chromatography if necessary.

Step 3: Amidation of 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic Acid

The final step involves the conversion of the carboxylic acid to the primary carboxamide. Due to the sterically hindered nature of the carboxylic acid, standard amidation methods may require optimization.[2][3] A common and effective method is the activation of the carboxylic acid followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide

Materials:

-

2,2,5,5-Tetramethylpyrrolidine-3-carboxylic Acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia (gas or solution in a suitable solvent, e.g., 7N NH₃ in MeOH)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation:

-

Suspend or dissolve the 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) to the mixture.

-

Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the C=O stretch of the acid chloride).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Amidation:

-

Dissolve the crude acid chloride in anhydrous DCM or THF and cool to 0 °C.

-

Slowly add a solution of ammonia in methanol or bubble ammonia gas through the solution.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.

-

Caption: Experimental workflow for the synthesis.

Alternative Synthetic Approaches

While the presented pathway is robust, other strategies can be considered depending on the availability of starting materials and desired substitution patterns.

-

Ring-Closing Metathesis (RCM): An acyclic diene precursor could be cyclized using a Grubbs catalyst to form the pyrroline ring, followed by functional group manipulation.

-

[3+2] Cycloaddition: The pyrrolidine ring can be constructed via a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.[4]

-

From Proline Derivatives: Chiral pool synthesis starting from proline or hydroxyproline can be employed for enantioselective synthesis, although this would require significant modification to introduce the gem-dimethyl groups.[5]

Characterization and Data

The successful synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide and its intermediates should be confirmed by standard analytical techniques.

| Compound | Technique | Expected Key Features |

| 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid | ¹H NMR | Signals corresponding to the vinyl proton, the C4 methylene protons, and the two inequivalent gem-dimethyl groups. |

| ¹³C NMR | Resonances for the quaternary carbons of the gem-dimethyl groups, the sp² carbons of the double bond, the C4 methylene carbon, and the carboxylic acid carbonyl. | |

| IR | Broad O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, and C=C stretch. | |

| 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic Acid | ¹H NMR | Disappearance of the vinyl proton signal. Appearance of signals for the C3 and C4 protons, which will exhibit complex splitting patterns due to their diastereotopicity. |

| ¹³C NMR | Upfield shift of the former sp² carbons, now sp³ hybridized. | |

| IR | Disappearance of the C=C stretch. | |

| 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide | ¹H NMR | Appearance of broad signals for the -NH₂ protons. The signals for the ring protons will be shifted compared to the carboxylic acid precursor. |

| ¹³C NMR | Appearance of the amide carbonyl resonance. | |

| IR | Appearance of N-H stretches (typically two bands for a primary amide) and a characteristic amide C=O stretch (Amide I band). | |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the target compound. |

Conclusion

The synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is a multi-step process that can be reliably achieved through the hydrogenation of a pyrroline precursor followed by amidation of the resulting carboxylic acid. Careful consideration of the reaction conditions, particularly for the amidation of the sterically hindered carboxylic acid, is crucial for obtaining good yields. The methodologies and protocols detailed in this guide provide a solid foundation for researchers to synthesize this and related sterically hindered pyrrolidine derivatives for applications in drug discovery and materials science.

References

-

Kozlov, D. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5761. [Link]

-

Human Metabolome Database. (2021). 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (HMDB0243895). HMDB. [Link]

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4992. [Link]

-

Páll, D., et al. (1993). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamides. Archiv der Pharmazie, 326(11), 883-888. [Link]

-

Wang, W., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(36), 6096-6099. [Link]

-

Lundgren, R. J., & Stradiotto, M. (2012). The synthesis of sterically hindered amides. Angewandte Chemie International Edition, 51(45), 11248-11250. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Kozlov, D. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. ResearchGate. [Link]

-

White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

-

Pedrosa, R., et al. (2020). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 22(21), 8452-8457. [Link]

-

Lundgren, R. J., & Stradiotto, M. (2012). The synthesis of sterically hindered amides. PubMed. [Link]

-

The Royal Society of Chemistry. (2025). Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1). The Royal Society of Chemistry. [Link]

- Google Patents. (1960). Synthesis of pyrrolidine.

-

Organic Chemistry Portal. Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

Sources

- 1. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Moiety

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide serves as a foundational scaffold in medicinal chemistry and materials science. Its rigid, sterically hindered pyrrolidine ring, coupled with the versatile carboxamide functional group, makes it a critical precursor for synthesizing stable nitroxide radicals, which are instrumental as spin labels in electron paramagnetic resonance (EPR) spectroscopy and as probes for in-vivo imaging. Furthermore, derivatives of this compound have been explored for their potential therapeutic applications, including antiarrhythmic activities. A thorough understanding of its physicochemical properties is paramount for its effective utilization in these fields, dictating its solubility, permeability, and interaction with biological systems. This guide provides a comprehensive analysis of these properties, supplemented with actionable experimental protocols for their determination.

Molecular Identity and Structural Elucidation

The unambiguous identification of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is the first step in any rigorous scientific investigation. It is crucial to distinguish it from its common derivatives, such as the corresponding nitroxide radical or carboxylic acid, as their properties differ significantly.

-

IUPAC Name: 2,2,5,5-tetramethylpyrrolidine-3-carboxamide[1]

-

CAS Number: 702-96-5[1]

-

Molecular Formula: C₉H₁₈N₂O[1]

-

Molecular Weight: 170.25 g/mol [1]

Caption: 2D structure of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.

Physicochemical Properties: A Quantitative Overview

The physicochemical parameters of a molecule are critical determinants of its behavior in both chemical and biological environments. Below is a summary of the known experimental and computed properties of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.

Experimental Data

| Property | Value | Source |

| Melting Point | 128-131 °C | Sigma-Aldrich |

| Form | Solid | Sigma-Aldrich |

Computed Data

| Property | Value | Source |

| XLogP3-AA | 0 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Polar Surface Area | 55.1 Ų | PubChem[1] |

Synthesis and Potential Applications

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is typically synthesized via the hydrogenation of its unsaturated precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. This process reduces the double bond in the pyrroline ring to yield the saturated pyrrolidine structure.

The primary applications of this compound stem from its role as a precursor and its inherent structural features:

-

Synthesis of Nitroxide Radicals: It is a key starting material for the synthesis of 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, a stable nitroxide radical. These radicals are widely used as spin probes in EPR studies to investigate molecular motion, polarity, and oxygen concentration in various systems.

-

Pharmacological Scaffolding: Derivatives of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide have been investigated for their antiarrhythmic properties, highlighting the potential of this scaffold in drug discovery.

Experimental Protocols for Physicochemical Characterization

To empower researchers to determine the key physicochemical properties of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide or its novel derivatives, the following detailed protocols are provided.

Caption: General workflow for experimental physicochemical characterization.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a buffered aqueous solution and then measuring the concentration of the dissolved compound.

Protocol:

-

Preparation of Buffered Solutions: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Sample Preparation: Add an excess amount of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable groups. For 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, this method will determine the pKa of the secondary amine in the pyrrolidine ring.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the secondary amine. Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa corresponds to the pH at which half of the amine groups are protonated (the half-equivalence point). This can be determined from the inflection point of the titration curve.

LogP Determination (HPLC-Based Method)

Rationale: The partition coefficient (LogP) between octanol and water is a key indicator of a compound's lipophilicity. An HPLC-based method offers a rapid and reliable way to estimate LogP by correlating the compound's retention time on a reverse-phase column with the retention times of a series of standards with known LogP values.

Protocol:

-

Preparation of Standards: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

HPLC System: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Analysis: Inject each standard onto the HPLC system and record its retention time.

-

Sample Analysis: Dissolve 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in the mobile phase and inject it into the HPLC system to determine its retention time.

-

Calibration Curve: Plot the logarithm of the retention factor (k') for the standards against their known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the system.

-

LogP Calculation: Use the calibration curve and the retention time of the test compound to calculate its LogP value.

Interplay of Physicochemical Properties and its Implications

The physicochemical properties of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide are not independent variables but rather an interconnected set of parameters that collectively govern its behavior.

Sources

An In-depth Technical Guide to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide (CAS Number: 702-96-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, a key heterocyclic building block in synthetic and medicinal chemistry. With the CAS number 702-96-5, this saturated pyrrolidine derivative serves as a crucial intermediate in the development of novel therapeutic agents, most notably antiarrhythmic drugs. This document delineates the compound's fundamental chemical and physical properties, provides a detailed synthesis protocol, explores its role in drug discovery with a focus on the mechanism of action of its derivatives, outlines analytical and quality control methodologies, and discusses its metabolic and toxicological profile based on available data for related structures. This guide is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of this versatile chemical entity.

Introduction: The Strategic Importance of the Tetramethylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, valued for its three-dimensional architecture which allows for a greater exploration of chemical space compared to its aromatic counterparts. The introduction of gem-dimethyl groups at the 2 and 5 positions, as seen in 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, imparts steric bulk and lipophilicity. This substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, potentially enhancing their metabolic stability and modulating their interaction with biological targets. This guide focuses on the carboxamide derivative at the 3-position, a key functional handle for further chemical elaboration in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is fundamental for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 702-96-5 | [1] |

| Molecular Formula | C₉H₁₈N₂O | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | Off-White Solid | [2] |

| Melting Point | 126-129 °C | [2] |

| Boiling Point | 289.5 °C at 760 mmHg | [2] |

| Flash Point | 128.9 °C | [2] |

| Density | ~1.0114 g/cm³ (rough estimate) | [2] |

| XLogP3 | 1.66750 | [2] |

| PSA (Polar Surface Area) | 55.12 Ų | [2] |

Synthesis and Chemical Elaboration

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is primarily synthesized through the reduction of its unsaturated precursor, 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. This transformation is a critical step in accessing the saturated pyrrolidine core, which is often the desired scaffold in pharmaceutical applications.

Synthetic Workflow: From Pyrroline to Pyrrolidine

The synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide from its pyrroline precursor can be achieved through catalytic hydrogenation or chemical reduction. The following diagram illustrates the general synthetic pathway.

Caption: General synthetic route from the pyrroline precursor to the target pyrrolidine and its subsequent use in API synthesis.

Experimental Protocol: Reduction of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

The following protocol describes a representative method for the reduction of the carbon-carbon double bond in the pyrroline ring using sodium borohydride, a mild and selective reducing agent.[3]

Materials:

-

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (1 equivalent) in a mixture of THF and MeOH (1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Stir the mixture for 30 minutes at room temperature.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.

Role in Drug Discovery: A Precursor to Antiarrhythmic Agents

Derivatives of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide, particularly N-(ω-Aminoalkyl) substituted analogs, have demonstrated significant potential as antiarrhythmic agents. These compounds have shown efficacy against both aconitine- and ouabain-induced arrhythmias, with some derivatives exhibiting a better chemotherapeutic index than the established drug, quinidine.

Postulated Mechanism of Action: Sodium Channel Blockade

While direct mechanistic studies on N-(ω-Aminoalkyl)-2,2,5,5-tetramethylpyrrolidine-3-carboxamides are limited, their pharmacological profile strongly suggests a mechanism of action analogous to Class I antiarrhythmic drugs.[4] These agents primarily function by blocking the fast inward sodium current (INa) in cardiomyocytes.[5]

Caption: The proposed mechanism involves the blockade of cardiac sodium channels, leading to the suppression of arrhythmias.

This blockade of sodium channels reduces the rate of rise of the action potential (Phase 0), slows conduction velocity, and prolongs the effective refractory period of cardiac muscle, thereby suppressing the abnormal electrical activity that underlies many arrhythmias. The tetramethylpyrrolidine moiety likely contributes to the overall lipophilicity and steric profile of the molecule, influencing its binding to the sodium channel.

Analytical and Quality Control Methods

Robust analytical methods are essential for confirming the identity, purity, and quality of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups (as singlets), the methylene protons of the pyrrolidine ring, and the protons of the carboxamide group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the quaternary carbons of the gem-dimethyl groups, the methylene carbons, the methine carbon at the 3-position, and the carbonyl carbon of the carboxamide.

-

-

Mass Spectrometry (MS): The predicted monoisotopic mass is 170.1419 Da. Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion at m/z 171.14918.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the amide (the amide I band, around 1650 cm⁻¹), and the N-H bending of the amide (the amide II band, around 1620 cm⁻¹).

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the determination of purity and the quantification of any process-related impurities or degradation products.[7][8] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.

Illustrative HPLC Workflow:

Caption: A standard workflow for assessing the purity of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide using HPLC.

Metabolic and Toxicological Considerations

In Vitro Metabolism

The metabolic fate of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide has not been extensively studied. However, based on the metabolism of other pyrrolidine-containing compounds, it is anticipated that it would undergo Phase I and Phase II metabolic transformations. In vitro studies using human liver microsomes can be employed to investigate its metabolic stability and identify potential metabolites.[2][9][10] The primary routes of metabolism for pyrrolidine derivatives often involve oxidation of the pyrrolidine ring.[6]

Toxicology

Comprehensive toxicological data for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is not publicly available. As a standard practice in drug development, a battery of in vitro and in vivo toxicity studies would be necessary to assess its safety profile. These would include acute, sub-chronic, and chronic toxicity studies to identify any potential target organ toxicity and to establish a no-observed-adverse-effect level (NOAEL).[11][12][13]

General Safety Precautions: Based on available data for similar compounds, 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, handling should be performed in a well-ventilated area or a fume hood.

Conclusion

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a valuable building block in medicinal chemistry, particularly for the synthesis of novel antiarrhythmic agents. Its synthesis from the corresponding pyrroline is a straightforward chemical transformation. The antiarrhythmic properties of its derivatives are likely mediated through the blockade of cardiac sodium channels. A combination of spectroscopic and chromatographic techniques is essential for its characterization and quality control. While specific metabolic and toxicological data are limited, established in vitro and in vivo methods can be applied to evaluate its safety profile. This guide provides a foundational understanding of this important chemical entity to aid researchers in its effective utilization in their drug discovery and development endeavors.

References

-

PubChem. 2,2,5,5-tetramethylpyrrolidine-3-carboxamide. National Center for Biotechnology Information. Available at: [Link].

-

Saeed, A. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Published online August 10, 2025. Available at: [Link].

- Cimpean, A., et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2020;25(1):158.

- Jarvis, M.F., et al. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats. Journal of Pharmacology and Experimental Therapeutics. 2007;322(3):1181-1188.

-

Gawley, R.E., et al. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate. Published online January 2011. Available at: [Link].

- Iuliis, M.D., et al. Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. Molecules. 2024;29(6):1297.

- Hill, G. In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. 2016;74:7.7.1-7.7.23.

- International Journal of Medical Science and Clinical Invention. METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS.

-

Human Metabolome Database. Showing metabocard for 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (HMDB0243895). Available at: [Link].

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link].

- Hecker, L.I., et al. Metabolism of the liver carcinogen N-nitrosopyrrolidine by rat liver microsomes. Cancer Research. 1979;39(7 Pt 1):2679-2686.

-

Al-Zahrani, F.A., et al. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Published online August 6, 2025. Available at: [Link].

-

Charles River Laboratories. Sub-Chronic and Chronic Toxicity Studies. Available at: [Link].

-

Georganics. 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide. Available at: [Link].

-

Common Organic Chemistry. Sodium Borohydride. Available at: [Link].

- Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. 2020;3(2):61-64.

- ACS Publications. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters. 2022;13(3):356-357.

-

Wikipedia. Methylenedioxypyrovalerone. Available at: [Link].

- Karunaratne, E., et al. Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification. Analytical Chemistry. 2021;93(30):10436-10445.

- Majeed, M., et al. Subchronic and Reproductive/Developmental Toxicity Studies of Tetrahydrocurcumin in Rats. Journal of Toxicology. 2021;2021:6695893.

- Rychnovsky, S.D., et al. 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. The Journal of Organic Chemistry. 1991;56(17):5161-5169.

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link].

- Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. 2005;62(1):3-10.

- Vladimirova, S., et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022;69(2):331-338.

- Leffler, A., et al. Local-anesthetic like inhibition of the cardiac sodium channel Nav1.5 α-subunit by 5-HT3 receptor antagonists. European Journal of Pharmacology. 2016;789:290-298.

- Vouyiouka, M., et al. Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers. 2024;16(21):2945.

- Flinders University. In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. 2016;74:7.7.1-7.7.23.

- Clare, J.J. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes. Current Topics in Medicinal Chemistry. 2011;11(15):1969-1983.

-

Charles River Laboratories. Toxicity studies: Chronic for nonclinical research. Available at: [Link].

- Bagal, S.K., et al. Subtype-selective targeting of voltage-gated sodium channels. British Journal of Pharmacology. 2013;169(4):755-778.

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Available at: [Link].

- Bentham Open. Supporting Information. The Open Organic Chemistry Journal. 2013;7:i-xxvi.

Sources

- 1. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of the liver carcinogen N-nitrosopyrrolidine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ojs.ikm.mk [ojs.ikm.mk]

- 12. criver.com [criver.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

A Technical Guide to the Structural Elucidaion of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide

Introduction

Substituted pyrrolidines are a class of saturated nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make them attractive building blocks in drug discovery. This guide provides an in-depth, practical approach to the structural elucidation of a specific derivative, 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a compound of interest for its potential applications in medicinal chemistry.[1] The methodologies and analytical logic detailed herein are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

The elucidation of a molecular structure is a systematic process of piecing together information from various analytical techniques. Each method provides a unique part of the puzzle, and their combined interpretation leads to an unambiguous assignment of the chemical structure. This guide will walk through the logical workflow of this process, from determining the molecular formula to establishing the precise connectivity of every atom.

Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structural elucidation is to determine the molecular formula and the degree of unsaturation. This foundational information provides crucial constraints and directs the subsequent spectroscopic analysis.

Mass Spectrometry: Determining the Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is the cornerstone for establishing the elemental composition of an unknown compound. For 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, the expected molecular formula is C₉H₁₈N₂O.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like amides.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).

Data Interpretation

The experimentally determined accurate mass is compared to the theoretical masses of possible elemental compositions. For our target molecule, the protonated molecular ion [M+H]⁺ would be observed.

| Parameter | Value |

| Molecular Formula | C₉H₁₈N₂O |

| Theoretical Monoisotopic Mass | 170.1419 g/mol |

| Theoretical [M+H]⁺ | 171.1492 m/z |

An experimental m/z value that matches the theoretical value for C₉H₁₉N₂O⁺ within a few parts per million (ppm) confirms the elemental composition.

Degree of Unsaturation

Once the molecular formula is confirmed, the degree of unsaturation (also known as the index of hydrogen deficiency) can be calculated. This value indicates the total number of rings and/or multiple bonds in the molecule.

The formula for the degree of unsaturation is: DOU = C + 1 - (H/2) - (X/2) + (N/2)

Where C, H, X, and N are the number of carbon, hydrogen, halogen, and nitrogen atoms, respectively.

For C₉H₁₈N₂O: DOU = 9 + 1 - (18/2) + (2/2) = 1

A degree of unsaturation of one is consistent with the presence of one ring (the pyrrolidine ring) or one double bond. Since we have a pyrrolidine ring, this result is in perfect agreement with the proposed structure.

Chapter 2: Functional Group Identification - Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid (using an Attenuated Total Reflectance, ATR, accessory), as a KBr pellet, or as a solution in a suitable solvent.

-

Data Acquisition: The FTIR spectrometer passes a beam of infrared radiation through the sample and records the frequencies at which absorption occurs.

-

Data Presentation: The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Data Interpretation for 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide

The IR spectrum of our target molecule is expected to show several key absorption bands that are diagnostic for a primary amide and a saturated heterocyclic amine.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 and ~3180 | N-H stretch (asymmetric and symmetric) | Primary Amide (-CONH₂) |

| ~2970 | C-H stretch | Alkyl groups (-CH₃, -CH₂-) |

| ~1650 | C=O stretch (Amide I band) | Primary Amide (-CONH₂) |

| ~1620 | N-H bend (Amide II band) | Primary Amide (-CONH₂) |

| ~1400 | C-N stretch | Amide |

| ~1100 | C-N stretch | Amine (pyrrolidine) |

The presence of two distinct peaks in the N-H stretching region is a definitive indicator of a primary amide (-NH₂). The strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl group.

Chapter 3: Mapping the Carbon-Hydrogen Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, the connectivity of the carbon and hydrogen atoms can be established.

¹H NMR Spectroscopy: Probing the Proton Environments

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their relationships to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei is detected.

-

Data Analysis: The resulting spectrum shows signals (peaks) at different chemical shifts (δ), measured in parts per million (ppm).

Predicted ¹H NMR Spectrum and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | broad s | 2H | -CONH₂ | The two protons of the primary amide are often broad and may appear as a single peak. |

| ~2.5-2.7 | m | 1H | H-3 | The methine proton at the 3-position is coupled to the methylene protons at the 4-position. |

| ~1.8-2.0 | m | 2H | H-4 | The two methylene protons at the 4-position are diastereotopic and will be coupled to the methine proton at the 3-position. |

| ~1.2-1.4 | s | 12H | 4 x -CH₃ | The four methyl groups are equivalent and appear as a single sharp singlet due to the absence of adjacent protons. |

| ~1.0-1.5 | broad s | 1H | -NH- | The proton on the pyrrolidine nitrogen is often broad and may exchange with trace water in the solvent. |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired, where each unique carbon atom appears as a single sharp peak.

-

Data Analysis: The spectrum shows signals at different chemical shifts (δ), measured in ppm.

Predicted ¹³C NMR Spectrum and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | The carbonyl carbon of the amide group appears at a characteristic downfield chemical shift. |

| ~60-70 | C-2, C-5 | The two quaternary carbons of the pyrrolidine ring adjacent to the nitrogen atom are deshielded. |

| ~50-60 | C-3 | The methine carbon at the 3-position is attached to the carboxamide group. |

| ~40-50 | C-4 | The methylene carbon at the 4-position of the pyrrolidine ring. |

| ~25-35 | 4 x -CH₃ | The four equivalent methyl carbons. |

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms.

-

COSY: Shows correlations between protons that are coupled to each other (typically on adjacent carbons). A cross-peak between two proton signals in the COSY spectrum indicates that those protons are coupled.

-

HSQC: Shows correlations between protons and the carbon atoms to which they are directly attached.

The following diagram illustrates the expected key correlations for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.

Caption: Key NMR correlations for structure elucidation.

Chapter 4: Fragmentation Analysis - Confirming the Structure with Mass Spectrometry

In addition to providing the molecular formula, mass spectrometry can also be used to confirm the structure of a molecule by analyzing its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Ionization: In EI-MS, the sample is bombarded with high-energy electrons, which causes both ionization and fragmentation.

-

Analysis: The resulting charged fragments are separated by their mass-to-charge ratio.

-

Data Presentation: The mass spectrum is a plot of relative abundance versus m/z.

Predicted Fragmentation Pattern

The fragmentation of cyclic amines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Caption: Predicted major fragmentation pathways.

A prominent peak at m/z 155, corresponding to the loss of a methyl group, is expected. Another significant fragment would likely arise from the loss of the carboxamide group. The base peak in the spectrum is often the result of alpha-cleavage of the pyrrolidine ring.

Conclusion: The Convergent Power of Spectroscopic Techniques

The structural elucidation of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide serves as a prime example of the modern analytical workflow in chemical and pharmaceutical sciences. By systematically applying a suite of spectroscopic techniques, we can confidently determine the molecular formula, identify the constituent functional groups, map the carbon-hydrogen framework, and ultimately confirm the complete atomic connectivity of the molecule.

The process begins with high-resolution mass spectrometry to establish the elemental composition and calculate the degree of unsaturation. Infrared spectroscopy then provides a rapid and unambiguous identification of the key functional groups, in this case, a primary amide and a saturated amine. Finally, a combination of 1D and 2D nuclear magnetic resonance spectroscopy allows for the detailed mapping of the proton and carbon skeletons and their interconnections. The fragmentation pattern observed in the mass spectrum serves as a final piece of confirmatory evidence.

This guide has outlined the theoretical basis and practical application of these techniques in a logical, self-validating sequence. The causality behind each experimental choice and the interpretation of the resulting data have been emphasized to provide not just a protocol, but a deeper understanding of the structure elucidation process.

References

-

PubChem. 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-. National Center for Biotechnology Information. [Link]

-

NIST. 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-. NIST Chemistry WebBook. [Link]

-

Hankovszky, O. H., Hideg, K., Bódi, I., & Frank, L. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. Journal of Medicinal Chemistry, 29(7), 1138–1152. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, a saturated heterocyclic amide with notable potential in medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore its synthesis, and discuss its primary application as a scaffold for novel antiarrhythmic agents. This document is intended to serve as a valuable resource for researchers engaged in the design and development of new therapeutics.

Core Molecular Attributes

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a crystalline solid at room temperature. Its core structure consists of a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The ring is heavily substituted with four methyl groups at the 2 and 5 positions, which imparts significant steric hindrance and influences the molecule's reactivity and physicochemical properties. A carboxamide functional group is attached at the 3-position of the pyrrolidine ring.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| CAS Number | 702-96-5 | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 126-129 °C | [1] |

| Boiling Point | 289.5 °C at 760 mmHg | [1] |

| Flash Point | 128.9 °C | [1] |

| IUPAC Name | 2,2,5,5-tetramethylpyrrolidine-3-carboxamide | [2] |

Synthesis and Chemical Reactivity

The synthesis of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is primarily achieved through the reduction of its unsaturated precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. This transformation involves the saturation of the carbon-carbon double bond within the pyrroline ring. A common and effective method for this type of reduction is catalytic hydrogenation.

Caption: Proposed synthetic workflow for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide.

Proposed Experimental Protocol for Synthesis:

The following is a proposed, generalized protocol based on the established chemical principles for the reduction of pyrroline derivatives[3]:

-

Catalyst Suspension: In a high-pressure reaction vessel, the catalyst (e.g., 5-10 mol% Palladium on carbon) is suspended in a suitable solvent such as ethanol or methanol.

-

Addition of Starting Material: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is added to the catalyst suspension.

-

Hydrogenation: The vessel is sealed and purged with an inert gas before being pressurized with hydrogen gas (typically 1-5 atm). The reaction mixture is then stirred vigorously at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography or gas chromatography.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2,2,5,5-tetramethylpyrrolidine-3-carboxamide can be further purified by recrystallization from an appropriate solvent system to afford the final product as an off-white solid.

The pyrrolidine nitrogen in 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is a secondary amine and exhibits typical nucleophilic and basic properties, allowing for further derivatization at this position.

Applications in Pharmaceutical Research: Antiarrhythmic Potential

A significant area of interest for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide and its derivatives is in the development of novel antiarrhythmic agents[3]. Studies have shown that N-substituted derivatives of this scaffold exhibit promising activity against chemically induced cardiac arrhythmias.

Mechanism of Action Insights:

While the precise mechanism of action for 2,2,5,5-tetramethylpyrrolidine-3-carboxamide derivatives has not been fully elucidated, the antiarrhythmic effects of many drugs are known to involve the modulation of cardiac ion channels. It is plausible that these compounds could exert their effects through the blockade of voltage-gated sodium (Nav) or calcium (Cav) channels, which are critical for the generation and propagation of the cardiac action potential.

Caption: Postulated mechanism of antiarrhythmic action.

Preclinical Evaluation:

Preclinical assessment of the antiarrhythmic potential of these compounds typically involves in vivo models where arrhythmias are induced by agents such as aconitine or ouabain[3]. The efficacy of the test compounds is then evaluated by their ability to prevent or terminate these arrhythmias, often in comparison to established antiarrhythmic drugs like quinidine or lidocaine. The therapeutic index, a measure of the drug's safety, is also a critical parameter assessed in these studies.

Spectroscopic and Analytical Data

The structural elucidation and purity assessment of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide rely on standard spectroscopic techniques.

Mass Spectrometry:

Predicted collision cross-section (CCS) values for various adducts of the molecule provide valuable information for its identification in mass spectrometry-based analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 171.14918 | 136.8 |

| [M+Na]⁺ | 193.13112 | 144.6 |

| [M-H]⁻ | 169.13462 | 137.7 |

| [M+NH₄]⁺ | 188.17572 | 160.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a publicly available experimental spectrum is not readily accessible, the ¹H NMR spectrum of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is expected to show distinct signals corresponding to the four methyl groups, the methylene protons on the pyrrolidine ring, the methine proton at the 3-position, and the protons of the amide and amine groups. The steric hindrance from the gem-dimethyl groups would likely lead to complex splitting patterns for the ring protons.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by absorption bands typical for a secondary amine (N-H stretch), an amide (C=O and N-H stretches), and aliphatic C-H bonds.

Safety and Handling

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- This cit

- This cit

- Hankovszky, O. H., Hideg, K., Bódi, I., & Frank, L. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. Journal of Medicinal Chemistry, 29(7), 1138–1152.

-

PubChem. (n.d.). 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2,2,5,5-tetramethylpyrrolidine-3-carboxamide. Recognizing the limited availability of specific experimental data in public literature, this document emphasizes the foundational principles of solubility, predictive analysis based on the compound's molecular structure, and a detailed methodology for the empirical determination of its solubility in various organic solvents. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their work.

Introduction to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a saturated heterocyclic compound. Its structure is characterized by a pyrrolidine ring heavily substituted with four methyl groups at the 2 and 5 positions, and a carboxamide group at the 3 position. These structural features are paramount in determining its physicochemical properties, including its solubility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O | |

| Molecular Weight | 170.25 g/mol | |

| Appearance | Off-White Solid | ECHEMI |

| Melting Point | 126-129 °C | ECHEMI |

| Boiling Point | 289.5 °C at 760 mmHg | ECHEMI |

| XLogP3 | 1.66750 | ECHEMI |

The presence of both a polar carboxamide group and a nonpolar tetramethylpyrrolidine ring suggests a nuanced solubility profile.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[1][2][3][4] This principle states that substances with similar polarities are more likely to be soluble in one another.[1][2][3][4] The polarity of a molecule is a function of its functional groups and overall structure.[5]

Molecular Structure and Polarity Analysis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide:

Caption: Molecular structure of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.

-

Polar Region: The primary amide (-CONH₂) group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[6][7][8] This region of the molecule will have favorable interactions with polar solvents.

-

Nonpolar Region: The pyrrolidine ring, particularly with the four methyl groups, constitutes a significant nonpolar, sterically hindered hydrocarbon backbone. This bulky aliphatic structure will favor interactions with nonpolar solvents.

The balance between these two regions dictates the compound's solubility in a given solvent. The relatively large nonpolar region suggests that solubility in highly polar solvents like water might be limited, while the polar amide group would limit solubility in purely nonpolar solvents like hexane.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in a range of common organic solvents is presented below. These are estimations and should be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | The polar amide group will have unfavorable interactions with the nonpolar solvent. |

| Toluene | Nonpolar (aromatic) | Low to Medium | The aromatic ring of toluene can have some interaction with the nonpolar part of the solute, but the amide group remains a limiting factor. |

| Diethyl Ether | Slightly Polar | Medium | The ether can act as a hydrogen bond acceptor, interacting with the N-H protons of the amide. |

| Dichloromethane | Polar aprotic | Medium to High | Dichloromethane is a good solvent for a wide range of organic compounds and should be able to solvate both the polar and nonpolar regions of the molecule. |

| Acetone | Polar aprotic | High | The carbonyl group of acetone can act as a strong hydrogen bond acceptor for the amide protons. |

| Ethyl Acetate | Polar aprotic | Medium to High | Similar to acetone, the ester group can interact favorably with the amide. |

| Isopropanol | Polar protic | High | As an alcohol, isopropanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the amide group. |

| Ethanol | Polar protic | High | Similar to isopropanol, ethanol's ability to hydrogen bond makes it a good candidate for dissolving this compound. |

| Methanol | Polar protic | High | Methanol is a highly polar protic solvent and is expected to be an excellent solvent for this amide. |

| Dimethylformamide (DMF) | Polar aprotic | Very High | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide range of amides. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Very High | DMSO is another highly effective polar aprotic solvent for many organic compounds, including those with amide functionalities. |

| Water | Polar protic | Low to Medium | While the amide group can hydrogen bond with water, the large, nonpolar hydrocarbon portion of the molecule will likely limit its aqueous solubility. |

Experimental Determination of Solubility

The most reliable method for determining the solubility of a solid in a liquid is the isothermal shake-flask method.[9][10][11][12][13] This method involves equilibrating a suspension of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Experimental Workflow:

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Protocol:

-

Preparation:

-

Accurately weigh a sample of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.

-

Measure a precise volume of the desired organic solvent.

-

Ensure all glassware is clean and dry.

-

-

Equilibration:

-

Add an excess of the solid compound to a sealed vial containing the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

-

Place the vial in a constant-temperature shaker bath. The temperature should be controlled to the desired experimental value (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[11]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

-

-

-

Calculation:

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

From the calibration curve, determine the concentration of the compound in the analyzed sample.

-

Account for the dilution factor to calculate the solubility of the compound in the original solvent. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been achieved.[14]

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.

-

Mass Balance: As a further check, the amount of undissolved solid can be recovered, dried, and weighed to confirm the amount that dissolved.

Conclusion

While specific, publicly available quantitative data on the solubility of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide in organic solvents is scarce, a thorough understanding of its molecular structure and the fundamental principles of solubility allows for reliable predictions of its behavior. The compound is anticipated to exhibit good solubility in polar aprotic and polar protic solvents, with limited solubility in highly nonpolar or aqueous media. For precise quantitative data, the detailed isothermal shake-flask method provided in this guide offers a robust and reliable approach for experimental determination.

References

-

Solubility of Organic Compounds. (2023). Retrieved from LibreTexts website: [Link]

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Retrieved from Open Oregon Educational Resources website: [Link]

-

Like Dissolves Like. (2024). Retrieved from Chemistry LibreTexts website: [Link]

-

Amides: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Retrieved from protocols.io website: [Link]

-

Solubility - What dissolves in What?. (2023). Retrieved from Chemistry LibreTexts website: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Retrieved from National Institutes of Health website: [Link]

-

The Experimental Determination of Solubilities. (n.d.). Retrieved from ResearchGate website: [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2023). Retrieved from RSC Publishing website: [Link]

-

Using "like dissolves like" to predict solubility. (2020). Retrieved from YouTube website: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Retrieved from Lund University Publications website: [Link]

-

ALEKS: Applying like dissolves like. (2024). Retrieved from YouTube website: [Link]

-

Solubility of Amides - Chemistry Stack Exchange. (2020). Retrieved from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). Retrieved from BioAssay Systems website: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Retrieved from Regulations.gov website: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Retrieved from Dissolution Technologies website: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. bioassaysys.com [bioassaysys.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to the Potential Biological Activities of Tetramethylpyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the burgeoning field of tetramethylpyrrolidine derivatives and their diverse biological activities. As a Senior Application Scientist, the following sections synthesize current research to offer field-proven insights into the therapeutic potential of this unique chemical scaffold. We will delve into the mechanistic underpinnings of their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, supported by detailed experimental protocols and data.

Introduction: The Tetramethylpyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a foundational five-membered nitrogen-containing heterocycle that is a key structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of four methyl groups at the 2 and 5 positions to form the 2,2,5,5-tetramethylpyrrolidine scaffold imparts significant steric hindrance. This steric bulk not only enhances the stability of the molecule but also influences its pharmacokinetic and pharmacodynamic properties. A prominent example is the formation of stable nitroxide radicals, such as 2,2,5,5-tetramethylpyrrolidine-N-oxyl (a TEMPO analogue), which are potent antioxidants.[2][3] This guide will explore the diverse biological activities stemming from this unique structural feature.

I. Antioxidant Activity: Scavenging Free Radicals and Mitigating Oxidative Stress

A primary and well-documented biological activity of tetramethylpyrrolidine derivatives, particularly their N-oxyl counterparts, is their potent antioxidant effect. These compounds act as mimics of the superoxide dismutase (SOD) enzyme, catalytically scavenging reactive oxygen species (ROS).[3]

Mechanism of Action: The Nitroxide Redox Cycle

The antioxidant activity of tetramethylpyrrolidine-N-oxyl derivatives is attributed to their ability to participate in a redox cycle, neutralizing harmful free radicals. The stable nitroxide radical can accept an electron to form the corresponding hydroxylamine or donate an electron to form an oxoammonium cation. This allows it to catalytically detoxify a variety of ROS, including superoxide radicals.

Caption: Redox cycling of tetramethylpyrrolidine-N-oxyl.

Experimental Evaluation of Antioxidant Activity

The antioxidant capacity of tetramethylpyrrolidine derivatives can be quantitatively assessed using various in vitro assays.

Table 1: In Vitro Antioxidant Activity of Representative Tetramethylpyrrolidine Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 4-hydroxy-TEMPO | DPPH Radical Scavenging | ~35 | [4] |